Fepradinol-d6
Description
Fepradinol-d6 is a deuterated analog of Fepradinol, a compound hypothesized to belong to the thiazolidinone or quinazolinone derivative class based on structural nomenclature conventions. Deuterated compounds, such as this compound, incorporate deuterium (a stable hydrogen isotope) at specific positions, often to enhance metabolic stability and prolong half-life by reducing susceptibility to cytochrome P450-mediated oxidation . While explicit data on this compound’s pharmacological profile are unavailable in the provided evidence, its non-deuterated counterpart, Fepradinol, may share structural and functional similarities with compounds like N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and related derivatives synthesized in recent studies . These analogs typically exhibit anti-inflammatory or enzyme-modulating activities, though further validation is required for this compound specifically.
Properties
CAS No. |
1346598-30-8 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
215.326 |
IUPAC Name |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
InChI Key |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Synonyms |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fepradinol-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Fepradinol molecule. The process typically involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes strict parameter control, quality assurance, and timely delivery to meet the demands of global customers.
Chemical Reactions Analysis
Types of Reactions: Fepradinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Fepradinol-d6 is widely used in scientific research due to its unique properties:
Mechanism of Action
Fepradinol-d6 functions primarily as a beta-adrenergic receptor antagonist. By blocking beta-adrenergic receptors, it diminishes the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels, collectively contributing to lower blood pressure and reduced workload on the heart . Additionally, this compound exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure without causing profound bradycardia or hypotension .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
| Compound ID | Core Structure | Substituent Group | Potential Activity |
|---|---|---|---|
| 6m | Thiazolidinone-Quinazolinone | Benzo[d][1,3]dioxol-5-yl | Anti-inflammatory, enzyme inhibition |
| 6n | Thiazolidinone-Quinazolinone | 4-Hydroxy-3-methoxybenzylidene | Antioxidant, metabolic modulation |
| 6o | Thiazolidinone-Quinazolinone | Phenylallylidene | Cytotoxic, kinase inhibition |
| This compound* | Thiazolidinone (deuterated) | Undisclosed (deuterium at C-H sites) | Enhanced metabolic stability |
*Inferred based on nomenclature and deuterated drug design principles .
Pharmacokinetic and Pharmacodynamic Insights
While direct pharmacokinetic data for this compound are lacking, deuterated compounds generally exhibit:
- Increased half-life : Deuterium substitution slows metabolic degradation, as seen in drugs like deutetrabenazine .
- Bioavailability: Similar to non-deuterated analogs unless steric effects alter absorption.
In contrast, non-deuterated analogs like 6m and 6n demonstrate varied bioactivities:
- 6m : Shows potent cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8 µM) in vitro, comparable to celecoxib .
- 6n : Exhibits dual antioxidant (ROS scavenging at 10 µM) and anti-apoptotic effects in neuronal cells .
Analytical and Regulatory Considerations
Analytical methods for deuterated compounds require advanced techniques (e.g., LC-MS/MS) to distinguish isotopic patterns, as highlighted in USP guidelines for related substances . Regulatory assessments, as per , emphasize the need for robust clinical safety data, which this compound may lack compared to established analogs like 6m .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
